(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol
Overview
Description
(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol: is a heterocyclic compound with the molecular formula C9H11NO2 It is characterized by a pyrano-pyridine fused ring system with a methanol group attached to the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst . This tandem reaction proceeds via a Friedel–Crafts-type allenylation followed by cyclization to form the desired pyrano-pyridine structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrano ring can be reduced under hydrogenation conditions.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)aldehyde or (3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)carboxylic acid.
Reduction: Formation of a fully reduced pyrano-pyridine derivative.
Substitution: Formation of various substituted pyrano-pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: Its structural motif is found in various natural products with biological activities such as anticancer, antibacterial, and antifungal properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives. These compounds may serve as lead compounds in drug discovery programs targeting various diseases .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of (3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, derivatives of this compound have been shown to inhibit calcium signaling and TNF-α production, which are important pathways in inflammation and cancer . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar pyrano ring structure and exhibit a wide range of biological activities, including anticancer and antibacterial properties.
Furo[3,2-c]quinolones: These compounds have a furan ring instead of a pyrano ring and are known for their antimicrobial and antimalarial activities.
Uniqueness: (3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol is unique due to its specific pyrano-pyridine fused ring system and the presence of a methanol group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-8-4-9-7(5-10-8)2-1-3-12-9/h4-5,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYTYTLGQUMERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N=C2)CO)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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